3-Amino-5-chloropyrazine-2-carbaldehyde
Overview
Description
3-Amino-5-chloropyrazine-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C5H4ClN3O . It is a derivative of pyrazine, featuring an amino group at the 3-position, a chlorine atom at the 5-position, and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyrazine-2-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the chlorine atom.
Major Products:
Oxidation: Formation of 3-Amino-5-chloropyrazine-2-carboxylic acid.
Reduction: Formation of 3-Amino-5-chloropyrazine-2-methanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyrazine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with biological molecules, potentially inhibiting or modifying their functions. This compound may also act as a ligand, binding to specific receptors or enzymes and altering their activity .
Comparison with Similar Compounds
2-Amino-5-chloropyrazine: Similar structure but lacks the aldehyde group.
3-Amino-6-chloropyrazine-2-carbaldehyde: Similar structure with a different chlorine position.
3-Amino-5-bromopyrazine-2-carbaldehyde: Similar structure with bromine instead of chlorine.
Uniqueness: 3-Amino-5-chloropyrazine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and aldehyde groups in the pyrazine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-5-chloropyrazine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAIIAXTVGCHJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743600 | |
Record name | 3-Amino-5-chloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-25-3 | |
Record name | 3-Amino-5-chloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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